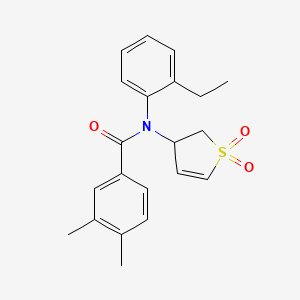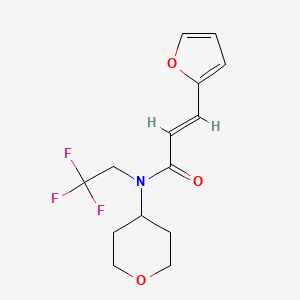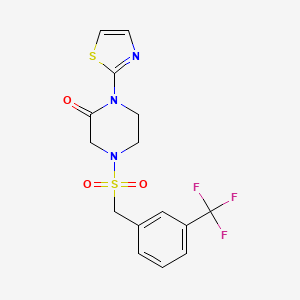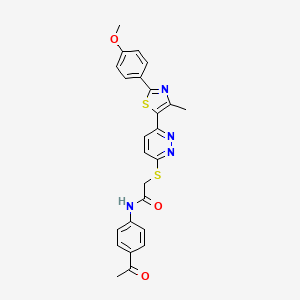
S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound . Thiazoles are often used in various fields of industry and medicine.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with thiourea . For example, one method involves adding the substrate and thiourea to a solvent at room temperature, then adding tert-butylhydroperoxide and 2,2’-azobis(isobutyronitrile). The reaction mixture is stirred at room temperature until TLC indicates the total consumption of the substrate .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various reagents and conditions . For example, one reaction involved tert-butylhydroperoxide and 2,2’-azobis(isobutyronitrile) in methanol at 20 - 65℃ for 24 hours .
Scientific Research Applications
Antibacterial and Biological Screening
S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate and its derivatives exhibit significant antibacterial activities. The synthesis of related compounds and their characterization has been a focus of research. For instance, studies have reported the synthesis of novel metal(II) complexes with ligands containing the 5-benzoyl-1H-benzotriazole moiety and evaluated their antibacterial activity against various bacteria. Particularly, Cu(II) complexes showed the highest antibacterial activity among the synthesized metal(II) complexes (Desai & Parekh, 2021). Additionally, certain derivatives have shown effectiveness against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger, indicating a broad spectrum of potential antimicrobial applications (Abd El-Meguid, 2014).
Chemical Synthesis and Characterization
The compound and its analogs have been synthesized and characterized in various studies, focusing on their structural and chemical properties. For example, the synthesis of [N,N'-Bis(5-benzoyl-4-phenylthiazol-2-yl)-N,N'-bisbenzyl]ethane-1, 2-diamines has been reported, indicating the compound's relevance in chemical synthesis and potential applications in material science or pharmaceutical chemistry (Asha et al., 2008).
Material Science Applications
The compound's derivatives have been used in the functional modification of materials, such as poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions with various aliphatic and aromatic amines. This process enhances the thermal stability and biological activities of the materials, suggesting the compound's utility in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
properties
IUPAC Name |
S-[2-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-13(23)26-12-16(24)21-20-22-17(14-8-4-2-5-9-14)19(27-20)18(25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYQOCRMSBDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)




![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)


![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)
![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)